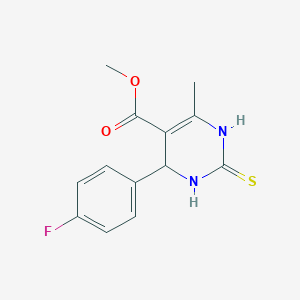

Methyl 2-(4-fluorophenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate

Descripción

Methyl 2-(4-fluorophenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate is a heterocyclic compound featuring a diazine (pyrimidine-like) core substituted with a 4-fluorophenyl group, a methyl group, and a thioxo (C=S) moiety. The methyl ester at the 5-position enhances its solubility in organic solvents, while the 4-fluorophenyl group contributes to its electronic and steric properties.

Propiedades

IUPAC Name |

methyl 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2S/c1-7-10(12(17)18-2)11(16-13(19)15-7)8-3-5-9(14)6-4-8/h3-6,11H,1-2H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMWDUHFDZNVHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with a suitable thioamide under acidic conditions to form the thioxo-diazine ring. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(4-fluorophenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature range of 0-25°C.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, temperature range of 0-50°C.

Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethyl sulfoxide, temperature range of 25-100°C.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 2-(4-fluorophenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic and optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

Mecanismo De Acción

The mechanism of action of Methyl 2-(4-fluorophenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other regulatory proteins.

Comparación Con Compuestos Similares

Key Research Findings and Gaps

Synthetic Feasibility : The target compound’s synthesis likely parallels methods for its chloro analog, involving sodium ethoxide-mediated cyclization or halogen exchange reactions .

Property Predictions : The fluoro derivative is expected to exhibit lower boiling point and higher electronegativity-driven reactivity compared to the chloro analog.

Applications : Fluorinated diazines are underexplored but may have niche roles in medicinal chemistry (e.g., kinase inhibitors) or agrochemicals, as seen with triazole derivatives .

Actividad Biológica

Methyl 2-(4-fluorophenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and therapeutic potential.

- Chemical Name : Methyl 2-(4-fluorophenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate

- Molecular Formula : C13H13FN2O2S

- Molecular Weight : 280.32 g/mol

- CAS Number : 301359-47-7

Research indicates that compounds similar to methyl 2-(4-fluorophenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate may inhibit specific kinases involved in inflammatory pathways. For instance, the compound has been identified as a potent inhibitor of p38 MAP kinase, which plays a crucial role in the production of pro-inflammatory cytokines such as TNFα and IL-6 . This inhibition suggests a potential therapeutic application in treating autoimmune diseases and inflammatory conditions.

Biological Activity and Therapeutic Potential

- Anti-inflammatory Activity :

- Cytotoxicity Studies :

- Pharmacokinetics :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNFα production | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Kinase Inhibition | Potent inhibitor of p38 MAP kinase |

Case Study: In Vivo Efficacy

In a study involving an adjuvant-induced arthritis model, methyl 2-(4-fluorophenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate demonstrated significant reductions in inflammation markers and joint swelling compared to control groups. The results suggest its potential as a therapeutic agent for rheumatoid arthritis .

Q & A

Q. How to integrate this compound into a broader structure-activity relationship (SAR) study for antiviral targets?

- Methodological Answer :

Scaffold modification : Replace the 4-fluorophenyl group with pyridyl or thienyl moieties.

Bioisosteric replacement : Substitute the thioxo group with carbonyl or imino groups.

Target docking : Use AutoDock Vina to screen against viral protease active sites (e.g., SARS-CoV-2 M) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.